- Preparation of N-[2-hydroxy-3-(1-piperidinyl)propoxy]pyridine-1-oxide-3-carboxamidine, N-[2-hydroxy-3-(1-piperidinyl)propoxy]pyridine-1-oxide-3-carboximidoyl chloride, and enantiomers thereof., World Intellectual Property Organization, , ,
Cas no 92757-16-9 (N-Hydroxy-1-oxy-nicotinamidine)
92757-16-9 structure
N-Hydroxy-1-oxy-nicotinamidine
92757-16-9
C6H7N3O2
153.138680696487
MFCD00208778
800911
N-Hydroxy-1-oxy-nicotinamidine Properties
Names and Identifiers
-
- 3-Pyridinecarboximidamide,N-hydroxy-, 1-oxide
- 3-Pyridinecarboximidamide,N-hydroxy-,1-oxide(9CI)
- N-Hydroxy-1-oxy-nicotinamidine
-
- MFCD00208778
- QRGUYOXSVWPAGG-UHFFFAOYSA-N
- 1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8)
- [O-][N+]1C=C(C(NO)=N)C=CC=1
Computed Properties
- 3
- 1
- 2
- 11
N-Hydroxy-1-oxy-nicotinamidine Price
N-Hydroxy-1-oxy-nicotinamidine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Hydroxyamine hydrochloride Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 1 h, 70 °C; 70 °C → rt
Reference
- Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferaseJournal of Medicinal Chemistry, 2010, 53(8), 3396-3411,
Synthetic Circuit 3
Reaction Conditions
Reference
- Processes for preparing arimoclomol citrate and intermediates comprising a chiral resolution step capable of achieving high chiral purity and fewer by-products, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
Reference
- Preparation of water-soluble (N-hydroxyamidino)pyridines as NOS-independent NO donors, Japan, , ,
Synthetic Circuit 5
Reaction Conditions
Reference
- Carboxamide oximes as convenient precursors for the synthesis of pyrimidine N-oxidesTetrahedron, 1998, 54(17), 4387-4396,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Hexamethylphosphoramide
1.2 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Hydroxyamine hydrochloride
Reference
- Reaction of N-alkylpyridinium salts with hydroxylamineZeitschrift fuer Naturforschung, 2000, 55(5), 434-442,
N-Hydroxy-1-oxy-nicotinamidine Raw materials
N-Hydroxy-1-oxy-nicotinamidine Preparation Products
N-Hydroxy-1-oxy-nicotinamidine Related Literature
-
Shisheng Li,Peng-Xiang Hou,Chang Liu,Tianyuan Liu,Wen-Shan Li,Jin-Cheng Li,Hui-Ming Cheng J. Mater. Chem. A, 2014,2, 3308-3311
-
2. Front cover
-
D. Suresh,Maravanji S. Balakrishna,Joel T. Mague Dalton Trans., 2008, 3272-3274
-
4. Front cover
-
Anindita Das,Suhrit Ghosh Chem. Commun., 2014,50, 11657-11660
-
6. Rotational diffusion and rotational correlations in frictional amorphous disk packings under shear†Nima Nejadsadeghi,Yan Li,Shashi Shekhar,Anil Misra,Joshua A. Dijksman Soft Matter, 2021,17, 7844-7852
-
Vandana Bhalla,Roopa,Manoj Kumar Dalton Trans., 2013,42, 13390-13396
-
Wei Wang,Ruiqiong Li,George W. Gokel Chem. Commun., 2009, 911-913
-
Zhang-Jian Fang,Hua Jiang New J. Chem., 2010,34, 1239-1242
92757-16-9 (N-Hydroxy-1-oxy-nicotinamidine) Related Products
- 173843-86-2(4,5-Dichloro-2-(4-methylbenzyl)pyridazin-3(2H)-one)
- 167354-91-8((+/-)13-HODE cholesteryl ester)
- 106263-53-0(Ethyl 3-Oxo-3-4-(trifluoromethyl)phenylpropanoate)
- 14104-19-9(Oligomycin A)
- 124387-19-5(5(6)-CFDA)
- 14517-44-3(H-MET-GLU-OH)
- 152382-52-0(Carbonimidodithioicacid, cyano-, bis(2-chlorophenyl) ester (9CI))
- 162848-22-8(5-Bromo-4-methoxy-thiophene-3-carbonyl Chloride)
- 1596-13-0(2-Cyclohexyl-5-methylphenol)
- 175202-25-2(L-Methionine,N-[4-(trifluoromethyl)benzoyl]-, methyl ester)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:92757-16-9)N-Hydroxy-1-oxy-nicotinamidine
99%
25g
1221.0